2H-3,1-Benzoxazine, 4,4-diethyl-1,4-dihydro-2-[2-(1-methylethoxy)phenyl]-
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Overview
Description
2-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl isopropyl ether is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by its unique structure, which includes a diethyl-substituted dihydrobenzoxazine moiety and an isopropyl ether group attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl isopropyl ether typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the formation of the benzoxazine ring. This can be achieved by reacting an appropriate phenol derivative with formaldehyde and a primary amine under acidic conditions.
Substitution Reactions: The diethyl groups are introduced through alkylation reactions, where the benzoxazine intermediate is treated with diethyl halides in the presence of a strong base.
Ether Formation: The final step involves the formation of the isopropyl ether group. This is typically done by reacting the phenyl group with isopropyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl isopropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the benzoxazine ring to its dihydro form. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. Halogenation and nitration are common electrophilic substitutions, while nucleophilic substitutions involve the replacement of the ether group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzoxazine oxides.
Reduction: Formation of dihydrobenzoxazine derivatives.
Substitution: Formation of halogenated or nitrated benzoxazine derivatives.
Scientific Research Applications
2-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl isopropyl ether has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzoxazines.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl isopropyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzoxazine ring structure allows it to interact with various biological pathways, potentially inhibiting or activating specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3,4-trimethoxyphenyl)-2,3-dihydro-1,3-benzoxazin-4-one
- 2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-(5-methyl-2-furanyl)methyl-N-(3-pyridinylmethyl)acetamide
- 2-(3-nitrophenyl)-3,1-benzoxazin-4-one
Uniqueness
2-(4,4-diethyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)phenyl isopropyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the diethyl groups and the isopropyl ether moiety enhances its stability and reactivity compared to other benzoxazine derivatives.
Properties
Molecular Formula |
C21H27NO2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
4,4-diethyl-2-(2-propan-2-yloxyphenyl)-1,2-dihydro-3,1-benzoxazine |
InChI |
InChI=1S/C21H27NO2/c1-5-21(6-2)17-12-8-9-13-18(17)22-20(24-21)16-11-7-10-14-19(16)23-15(3)4/h7-15,20,22H,5-6H2,1-4H3 |
InChI Key |
RYGSOAUPZPXVPU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=CC=CC=C2NC(O1)C3=CC=CC=C3OC(C)C)CC |
Origin of Product |
United States |
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